molecular formula C14H24O2 B081285 Bornyl butyrate CAS No. 13109-70-1

Bornyl butyrate

Cat. No.: B081285
CAS No.: 13109-70-1
M. Wt: 224.34 g/mol
InChI Key: VIPNQHBVIDJXJE-UHIISALHSA-N
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Description

Bornyl butyrate is a monoterpenoid . It is a compound with the molecular formula C14H24O2 . It belongs to the class of organic compounds known as bicyclic monoterpenoids . These are monoterpenoids containing exactly 2 rings, which are fused to each other .


Synthesis Analysis

Biotechnology is an emerging alternative approach for microbial esters biosynthesis . Butyl butyrate can be synthesized by using a single Clostridium strain natively producing butanol or butyrate, with exogenously supplemented butyrate or butanol, in the presence of lipase . Recently, E. coli strains have been engineered to produce butyl butyrate, but the titer and yield remained very low .


Molecular Structure Analysis

This compound contains total 41 bond(s); 17 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 2 five-membered ring(s), 1 six-membered ring(s), and 1 ester(s) (aliphatic) .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 254.0±8.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.1±3.0 kJ/mol . The flash point is 110.9±6.0 °C . The index of refraction is 1.480 . The molar refractivity is 64.6±0.4 cm3 . It has 2 H bond acceptors, 0 H bond donors, 4 freely rotating bonds .

Scientific Research Applications

  • Analytical Applications in Mass Spectrometry : Bornyl Butyrate and similar compounds have been studied for their utility in negative ion chemical ionization mass spectrometry. These studies focus on the determination of the structure of carboxylate fragment anions, highlighting the compound's analytical usefulness in this context (Giannellini et al., 1982).

  • Role in Butyrate Production and Gut Health : Research has also been conducted on the broader topic of butyrate production, particularly in controlled fermentation systems and the human gut. Butyrate, including derivatives like this compound, is a crucial fatty acid for colon health, with implications for biohydrogen systems and gut models (Esquivel-Elizondo et al., 2017); (Vital et al., 2017).

  • Therapeutic Potential in Ulcerative Colitis : Studies have shown that butyrate-releasing compounds, similar to this compound, may have therapeutic applications in treating ulcerative colitis. These compounds can modulate gut microbiota, reduce inflammation, and enhance colon health (Zha et al., 2019).

  • Applications in Animal Health and Nutrition : Butyrate and its derivatives, including this compound, have been studied for their effects on gastric cells in animals, suggesting potential applications in animal feed and veterinary medicine (Mazzoni et al., 2008).

  • Biochemical Pathways in Microbial Communities : Research has delved into the microbial pathways for butyrate production, which could provide insights into the role of this compound in these processes (Louis et al., 2004).

  • Metabolic Engineering for Production : There's ongoing research into the metabolic engineering of microorganisms for the production of butyrate and its derivatives, which could include this compound. This research is directed towards more sustainable and efficient production methods (Noh et al., 2018).

  • Potential in Treating Insulin Resistance and Obesity : Butyrate has been shown to improve insulin sensitivity and increase energy expenditure in animal models, suggesting possible therapeutic applications for metabolic disorders, which could extend to this compound (Gao et al., 2009).

  • Epigenetic Effects and Clinical Implications : Butyrate's epigenetic effects, including gene expression regulation through histone deacetylase inhibition, have significant implications for various diseases, indicating potential areas for this compound's application (Canani et al., 2012).

Mechanism of Action

Butyrate exhibits a broad range of pharmacological activities, including microbiome modulator, anti-inflammatory, anti-obesity, metabolic pathways regulator, anti-angiogenesis, and antioxidant . Butyrate serves as the primary energy source for colonocytes . Butyrate has been demonstrated to ameliorate obesity, diabetes, and kidney diseases via G-protein coupled receptors (GPCRs) . It also acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .

Future Directions

The microbial production of butyl butyrate is a new trend . This approach involves developing a cognate microbial consortium for butyl butyrate production . There are challenges associated with this approach, but it also opens up new prospects for further improvement for microbial butyl butyrate biosynthesis .

Properties

CAS No.

13109-70-1

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate

InChI

InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14-/m1/s1

InChI Key

VIPNQHBVIDJXJE-UHIISALHSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C

SMILES

CCCC(=O)OC1CC2CCC1(C2(C)C)C

Canonical SMILES

CCCC(=O)OC1CC2CCC1(C2(C)C)C

density

0.981-0.991

13109-70-1

physical_description

Colourless liquid;  Herbaceous aroma

solubility

Soluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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